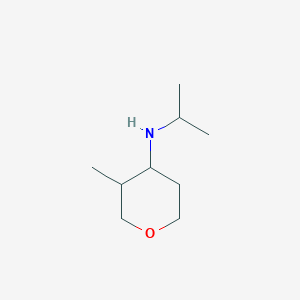
N-isopropyl-3-methyltetrahydro-2H-pyran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-3-methyltetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C9H19NO It contains a six-membered ring with an ether linkage and a secondary amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-3-methyltetrahydro-2H-pyran-4-amine typically involves the formation of the tetrahydropyran ring followed by the introduction of the isopropyl and methyl groups. One common method involves the cyclization of a suitable precursor, such as a 1,5-diol, under acidic conditions to form the tetrahydropyran ring. Subsequent alkylation reactions introduce the isopropyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-3-methyltetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-isopropyl-3-methyltetrahydro-2H-pyran-4-one, while substitution reactions can produce various N-alkylated or N-acylated derivatives.
Scientific Research Applications
N-isopropyl-3-methyltetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amine-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-isopropyl-3-methyltetrahydro-2H-pyran-4-amine involves its interaction with molecular targets through its amine group. This can include binding to enzymes or receptors, leading to various biochemical effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
N-isopropyl-3-methyltetrahydro-2H-pyran-4-one: Similar structure but with a ketone group instead of an amine.
N-methyl-3-methyltetrahydro-2H-pyran-4-amine: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
N-isopropyl-3-methyltetrahydro-2H-pyran-4-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-methyl-N-propan-2-yloxan-4-amine |
InChI |
InChI=1S/C9H19NO/c1-7(2)10-9-4-5-11-6-8(9)3/h7-10H,4-6H2,1-3H3 |
InChI Key |
BPJMAAFYTJNFIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCC1NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















